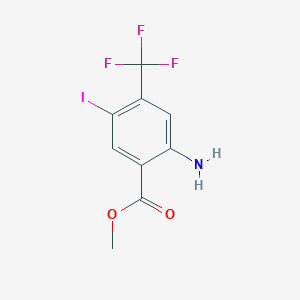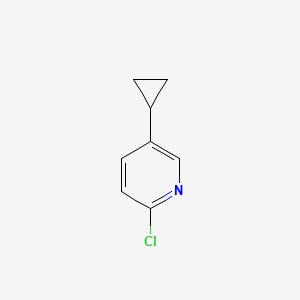
2-Chloro-5-cyclopropylpyridine
Übersicht
Beschreibung
2-Chloro-5-cyclopropylpyridine is a chemical compound with the molecular formula C8H8ClN . It is used in various chemical reactions and has a molecular weight of 153.61 .
Synthesis Analysis
The synthesis of 2-Chloro-5-cyclopropylpyridine involves several steps. One method involves the reaction of 2-amino-5-cyclopropylpyridine with organic nitrites in the presence of copper (II) halides . The reaction mixture is heated at 100°C for 1 hour. The mixture is then concentrated and purified by column chromatography over silica gel .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-cyclopropylpyridine consists of a pyridine ring substituted with a chlorine atom at the 2nd position and a cyclopropyl group at the 5th position . It contains a total of 19 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 three-membered ring, and 1 six-membered ring .Chemical Reactions Analysis
2-Chloro-5-cyclopropylpyridine can undergo various chemical reactions. For instance, it can react with tetrakis (triphenylphosphine) palladium (0) and caesium carbonate in 1,4-dioxane at temperatures between 20 - 100℃ . It can also react with 4-bromophenol and caesium carbonate in NMP at 190℃ .Physical And Chemical Properties Analysis
2-Chloro-5-cyclopropylpyridine is a liquid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Electroluminescent Properties in Platinum(II) Complexes
2-Chloro-5-cyclopropylpyridine has been utilized in the synthesis of mono-cyclometalated Pt(II) complexes, which exhibit unique electroluminescent properties. These complexes, featuring 2-Chloro-5-cyclopropylpyridine derivatives, show potential in advanced materials science, particularly in the development of new electroluminescent devices (Ionkin, Marshall, & Wang, 2005).
Synthesis of Bromocyclopropylpyridines
The compound has been integral in the synthesis of bromocyclopropylpyridines via the Sandmeyer reaction. This method demonstrates its significance in creating building blocks for various chemical syntheses, showcasing its versatility in organic chemistry (Striela et al., 2017).
Nucleophilic Substitution Reactions
2-Chloro-5-cyclopropylpyridine has been studied for its reactivity in nucleophilic substitution reactions, particularly in the formation of 2-aminopyridines and related compounds. This reactivity profile underscores its role in synthesizing various heterocyclic compounds, a crucial aspect of medicinal chemistry and pesticide development (Bomika et al., 1976).
Purification and Separation Studies
Significant research has been conducted on the purification and separation of 2-Chloro-5-trichloromethylpyridine, a related compound, highlighting the importance of purification techniques in the industrial preparation of pyridine derivatives (Su Li, 2005).
Innovative Production Techniques
Molecular Structure and Conformation Analysis
Studies on the molecular structure and conformation of cyclopropylpyridines, including 2-cyclopropylpyridine, provide insight into the molecular behavior of 2-Chloro-5-cyclopropylpyridine. Such studies are crucial for understanding the chemical and physical properties of these compounds (Trætteberg, Rauch, & Meijere, 2005).
Biotransformation Studies
Research on the biotransformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by Rhodococcus erythropolis highlights the biological applications of similar pyridine derivatives. Such studies open avenues for biotechnological applications, including the synthesis of pharmaceuticals and agrochemicals (Jin et al., 2011).
Safety And Hazards
2-Chloro-5-cyclopropylpyridine is considered hazardous. It has been assigned the GHS07 pictogram, and its hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
Relevant Papers Several papers have been published on the synthesis and reactions of 2-Chloro-5-cyclopropylpyridine . These papers provide valuable insights into the properties and potential applications of this compound .
Eigenschaften
IUPAC Name |
2-chloro-5-cyclopropylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUPEUGFZZDECQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679095 | |
| Record name | 2-Chloro-5-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-cyclopropylpyridine | |
CAS RN |
1042986-18-4 | |
| Record name | 2-Chloro-5-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1453066.png)
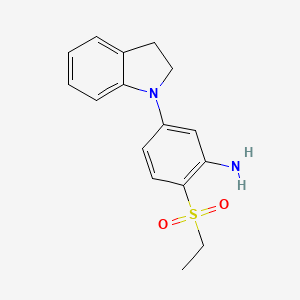
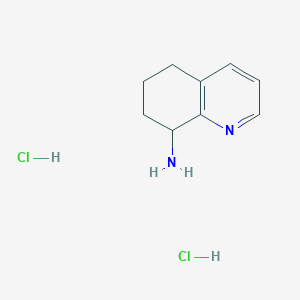
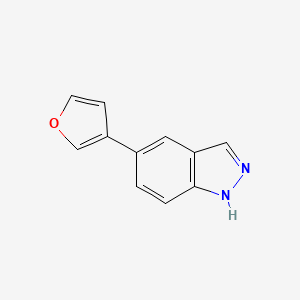
![2-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1453074.png)

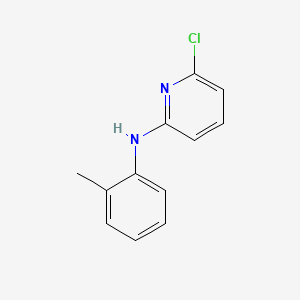
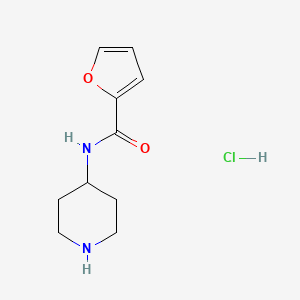
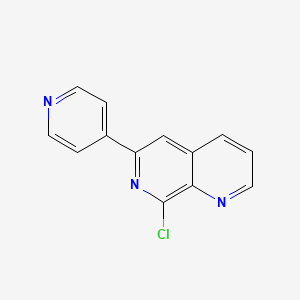
![5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline](/img/structure/B1453085.png)
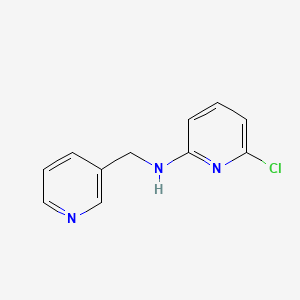
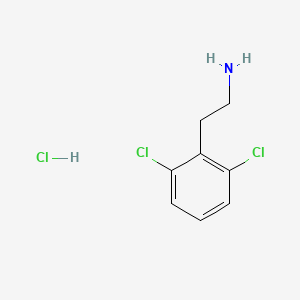
![5-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1453088.png)
